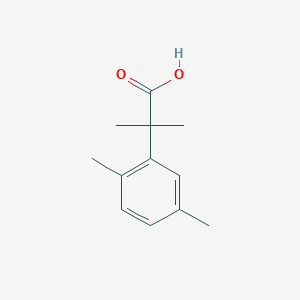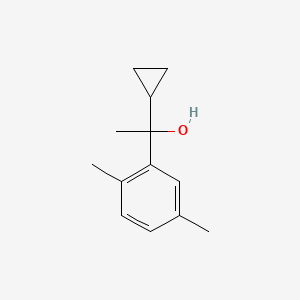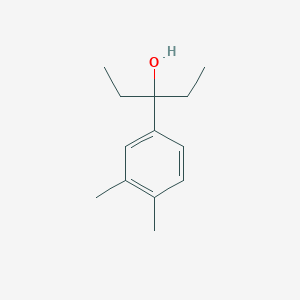
3-(3,4-Dimethylphenyl)-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-3-pentanol is an organic compound belonging to the class of phenylalkanols. It features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a pentanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the Friedel-Crafts alkylation reaction, where 3,4-dimethylbenzene is reacted with pentene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 3-(3,4-dimethylphenyl)-3-pentanone, using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form 3-(3,4-dimethylphenyl)-3-pentane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄), and reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various electrophiles and Lewis acid catalysts.
Major Products Formed:
Oxidation: 3-(3,4-dimethylphenyl)-3-pentanone.
Reduction: 3-(3,4-dimethylphenyl)-3-pentane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylphenyl)-3-pentanol exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3-(2,4-Dimethylphenyl)-3-pentanol: Similar structure but with different positions of the methyl groups on the phenyl ring.
3-(3,5-Dimethylphenyl)-3-pentanol: Another positional isomer with methyl groups at the 3 and 5 positions.
3-(3,4-Dimethylphenyl)-2-pentanol: Similar structure but with a different position of the hydroxyl group on the pentanol chain.
Uniqueness: 3-(3,4-Dimethylphenyl)-3-pentanol is unique due to its specific arrangement of methyl groups and the pentanol chain, which influences its chemical reactivity and physical properties. This arrangement can lead to different biological activities and industrial applications compared to its isomers.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-7-10(3)11(4)9-12/h7-9,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXRQKONBNGMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
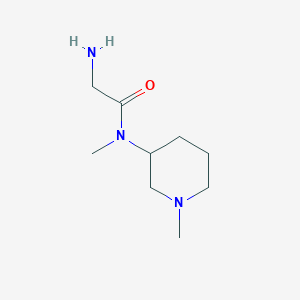
![[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7866550.png)
![2-[Methyl-(1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7866552.png)
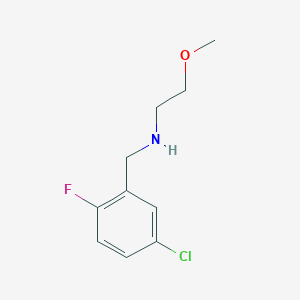
![(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7866559.png)
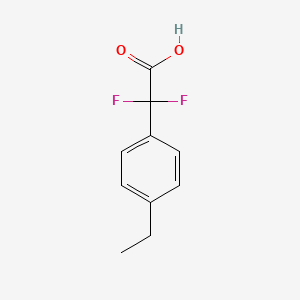
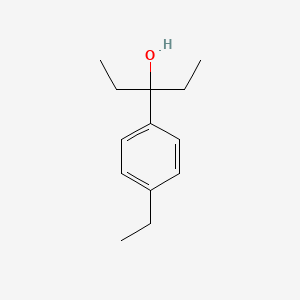
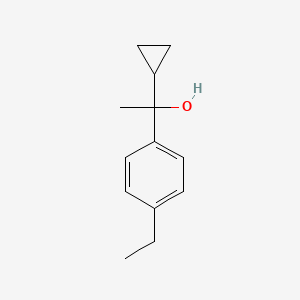
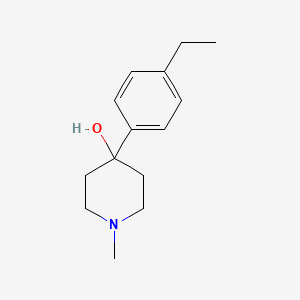
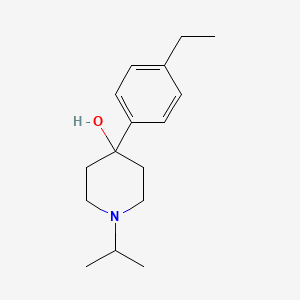
![Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866612.png)

